Enviroxime

Vue d'ensemble

Description

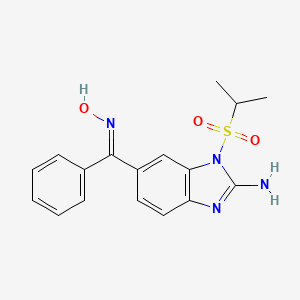

Viroxime est un composé chimique présentant des propriétés antivirales notables. Il est principalement utilisé dans la recherche scientifique pour étudier les infections causées par des virus tels que le coxsackievirus et le poliovirus . La formule moléculaire de Viroxime est C17H18N4O3S, et sa masse moléculaire est de 358,42 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La voie de synthèse exacte peut varier, mais elle implique généralement l’utilisation de réactifs tels que le diméthylsulfoxyde (DMSO), le polyéthylène glycol (PEG300) et le Tween 80 . Les conditions réactionnelles exigent souvent des températures contrôlées et des solvants spécifiques pour garantir l’obtention du produit souhaité.

Méthodes de production industrielle : Dans un contexte industriel, la production de Viroxime est mise à l’échelle en utilisant des voies de synthèse similaires, mais avec des optimisations pour le rendement et la pureté. Le processus implique des réacteurs à grande échelle et un contrôle précis des paramètres réactionnels afin de garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Viroxime subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants tels que le peroxyde d’hydrogène.

Réduction : Elle implique l’addition d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs tels que le borohydrure de sodium.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène, en conditions acides ou basiques.

Réduction : Borohydrure de sodium, en présence de solvants tels que l’éthanol.

Substitution : Halogènes (chlore, brome), à des températures contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Viroxime a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé pour étudier les mécanismes des agents antiviraux et leurs interactions avec les protéines virales.

Biologie : Employé dans l’investigation des infections virales et le développement de thérapies antivirales.

Médecine : Utilisation potentielle dans le traitement des infections virales, bien que principalement dans un contexte de recherche.

Industrie : Utilisé dans le développement de médicaments antiviraux et l’étude des mécanismes de résistance virale

Applications De Recherche Scientifique

Antiviral Efficacy

Enviroxime has been extensively studied for its antiviral activity against various pathogens:

- Rhinoviruses and Enteroviruses : Studies have confirmed that this compound effectively inhibits the replication of rhinoviruses and enteroviruses, including poliovirus and coxsackievirus B3. The minimum inhibitory concentration (MIC) against these viruses has been documented at low levels, indicating potent antiviral activity .

- Rubella Virus : Research demonstrated that this compound also exhibits antiviral effects against rubella virus, with specific MIC values indicating its effectiveness in cell culture models .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

- Controlled Trials : A controlled trial involving natural rhinovirus infections in humans showed promising results for this compound as a therapeutic agent. Participants treated with this compound exhibited reduced viral loads compared to placebo groups .

- Cell Culture Studies : In vitro studies using various cell lines (e.g., HeLa, RD cells) demonstrated that this compound significantly reduces cytopathic effects caused by viral infections. The compound's cytotoxicity was found to be relatively low, making it a candidate for further development as an antiviral drug .

- Resistance Mechanisms : Ongoing research aims to understand how certain viral strains develop resistance to this compound. This involves studying specific mutations in the viral genome that allow for continued replication despite the presence of the drug .

Comparative Data Table

The following table summarizes key findings related to this compound's antiviral activity against different viruses:

Mécanisme D'action

Viroxime exerce ses effets antiviraux en ciblant des protéines virales spécifiques et en inhibant leur fonction. Il interfère avec le processus de réplication des virus, les empêchant de se multiplier et de se propager. Les cibles moléculaires comprennent les enzymes virales et les protéines structurales, qui sont essentielles au cycle de vie du virus .

Composés similaires :

Enviroxime : Un autre composé antiviral ayant un mécanisme d’action similaire, ciblant les enzymes virales.

Hypericine : Connu pour ses propriétés antivirales, en particulier contre les herpèsvirus.

Brincidofovir : Un médicament antiviral utilisé pour traiter les infections causées par les virus à ADN

Unicité de Viroxime : Viroxime se distingue par son activité spécifique contre le coxsackievirus et le poliovirus, ce qui en fait un outil précieux dans l’étude de ces infections. Sa structure chimique unique lui permet d’interagir avec les protéines virales d’une manière que d’autres composés ne peuvent pas, fournissant des informations sur le développement de thérapies antivirales ciblées .

Comparaison Avec Des Composés Similaires

Enviroxime: Another antiviral compound with a similar mechanism of action, targeting viral enzymes.

Hypericin: Known for its antiviral properties, particularly against herpesviruses.

Brincidofovir: An antiviral drug used to treat infections caused by DNA viruses

Uniqueness of Viroxime: Viroxime stands out due to its specific activity against coxsackievirus and poliovirus, making it a valuable tool in the study of these infections. Its unique chemical structure allows it to interact with viral proteins in a way that other compounds may not, providing insights into the development of targeted antiviral therapies .

Activité Biologique

Enviroxime is a synthetic antiviral compound primarily known for its activity against various RNA viruses, particularly poliovirus and rhinovirus. Its mechanism of action involves inhibiting viral replication by targeting specific viral proteins, making it a subject of interest in virology and therapeutic research.

This compound functions as an inhibitor of viral protein synthesis, specifically targeting the viral 3A protein, which is crucial for the replication of enteroviruses like poliovirus. This inhibition leads to a reduction in viral replication and cytopathic effects (CPE) in infected cell cultures.

Antiviral Efficacy

The antiviral efficacy of this compound has been demonstrated through various studies:

- Poliovirus : The minimal inhibitory concentration (MIC) of this compound against poliovirus is reported to be as low as 0.06 µg/ml in cell cultures, indicating potent antiviral activity. In studies involving HeLa and L20B cells, this compound significantly reduced CPE at this concentration .

- Rubella Virus : The MIC against rubella virus is higher at 0.125 µg/ml, suggesting that this compound is less effective against this virus compared to poliovirus .

- Rhinovirus : In clinical trials, intranasal administration of this compound showed a reduction in clinical symptoms associated with rhinovirus infections, although the overall impact on nasal secretions was not statistically significant .

Case Studies and Clinical Trials

Several controlled trials have assessed the biological activity and therapeutic potential of this compound:

- Rhinovirus Challenge Study : A double-blind placebo-controlled trial evaluated the effect of this compound on human rhinovirus type 9. Participants receiving this compound showed a significant reduction in clinical scores by day five post-infection, although results varied based on symptom onset timing .

- Natural Rhinovirus Infections : Another study tested intranasal this compound against naturally occurring rhinovirus infections, demonstrating its potential as a therapeutic agent for common colds .

- Animal Studies : Research involving Rhesus monkeys indicated that certain analogs of this compound provided oral bioavailability and were effective against Coxsackie A21 infections in mice, further supporting its antiviral properties .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Virus Type | MIC (µg/ml) | Cell Lines Used | Observations |

|---|---|---|---|

| Poliovirus | 0.06 | HeLa, L20B | Significant reduction in CPE |

| Rubella Virus | 0.125 | HeLa, L20B | Moderate inhibition observed |

| Rhinovirus Type 9 | N/A | Human volunteers | Reduction in clinical symptoms noted |

Propriétés

IUPAC Name |

(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXBHQELWQLHF-CAPFRKAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222628 | |

| Record name | Enviroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63198-97-0, 72301-79-2 | |

| Record name | Viroxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063198970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enviroxime [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENVIROXIME | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enviroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENVIROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133013L556 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.